molecular formula C13H10FN3OS3 B12742800 Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)- CAS No. 135489-17-7

Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)-

Cat. No.: B12742800
CAS No.: 135489-17-7
M. Wt: 339.4 g/mol
InChI Key: ULJKBDLXWNULMA-UHFFFAOYSA-N
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Description

Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)- is a heterocyclic compound that features a thieno[3,2-d]isothiazole core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)- typically involves the cyclization of thiophene derivatives. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up processes would apply, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

135489-17-7

Molecular Formula

C13H10FN3OS3

Molecular Weight

339.4 g/mol

IUPAC Name

4-amino-3-[(4-fluorophenyl)methylsulfanyl]thieno[3,2-d][1,2]thiazole-5-carboxamide

InChI

InChI=1S/C13H10FN3OS3/c14-7-3-1-6(2-4-7)5-19-12-8-9(15)10(11(16)18)20-13(8)21-17-12/h1-4H,5,15H2,(H2,16,18)

InChI Key

ULJKBDLXWNULMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NSC3=C2C(=C(S3)C(=O)N)N)F

Origin of Product

United States

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